2,3-Diethyl-5-methylpyrazine (CAS 18138-04-0) is an alkylpyrazine derivative widely utilized in the flavor and fragrance industry to impart roasted, nutty, and meaty aromatic profiles. As a high-impact aroma chemical, it is characterized by an exceptionally low odor detection threshold and high thermal stability, making it a critical component in the formulation of coffee, cocoa, baked goods, and savory meat products. From a procurement perspective, its value lies in its extreme potency—requiring only trace dosing (typically 0.01–1 ppm in finished products)—and its established regulatory status, holding both FEMA GRAS (No. 3336) and JECFA (No. 777) approvals [1].
Substituting 2,3-diethyl-5-methylpyrazine with simpler, more common alkylpyrazines (such as 2,3,5-trimethylpyrazine) or closely related isomers (such as 2-ethyl-3,5-dimethylpyrazine) frequently results in formulation failure due to drastic shifts in both potency and sensory character. Generic substitutes often require up to a thousand-fold increase in concentration to achieve similar aromatic intensity, which can disrupt the solvent balance and introduce bitter, chemical off-notes. Furthermore, isomers like 2-ethyl-3,5-dimethylpyrazine lean heavily toward earthy and musty profiles, failing to replicate the specific roasted hazelnut and cocoa notes required for premium applications. Consequently, buyers cannot treat alkylpyrazines as interchangeable commodities without compromising the target product's organoleptic signature and dose economics [1].
The primary procurement driver for 2,3-diethyl-5-methylpyrazine is its extreme aromatic potency compared to baseline alkylpyrazines. In air, 2,3-diethyl-5-methylpyrazine exhibits an odor detection threshold of 0.009 to 0.018 ng/L. In contrast, the industry-standard 2,3,5-trimethylpyrazine (TMP) has an odor threshold of approximately 50 ng/L in air (and ~400 ppb in water). This quantitative difference means that 2,3-diethyl-5-methylpyrazine is over 2,500 times more potent than TMP [1].
| Evidence Dimension | Odor detection threshold in air |
| Target Compound Data | 0.009–0.018 ng/L |
| Comparator Or Baseline | 2,3,5-Trimethylpyrazine (~50 ng/L) |
| Quantified Difference | >2,500x lower threshold (higher potency) |
| Conditions | Air threshold evaluation for high-impact aroma chemicals |
Allows formulators to achieve target roasted profiles at ultra-low dosing (0.01–1 ppm), significantly reducing the required volume of raw materials and minimizing solvent load.
While 2-ethyl-3,5-dimethylpyrazine possesses a similarly low odor threshold (~0.014 ng/L in air), it cannot serve as a direct substitute due to divergent sensory profiles. Gas chromatography-olfactometry (GC-O) profiling demonstrates that 2-ethyl-3,5-dimethylpyrazine is dominated by 'earthy' and 'musty' notes. Conversely, 2,3-diethyl-5-methylpyrazine provides a highly specific 'roasted hazelnut, nutty, and meaty' profile. In complex matrices like coffee and chocolate, replacing the target compound with its earthy isomer degrades the premium roasted character [1].
| Evidence Dimension | Primary organoleptic character |
| Target Compound Data | Roasted hazelnut, nutty, cocoa, meaty |
| Comparator Or Baseline | 2-Ethyl-3,5-dimethylpyrazine (Earthy, musty, burnt almond) |
| Quantified Difference | Qualitative shift from premium roasted/nutty to earthy/musty |
| Conditions | GC-O sensory evaluation at threshold concentrations |
Ensures the correct flavor signature in premium coffee and nut formulations, preventing the introduction of undesirable earthy off-notes caused by improper isomer substitution.
Recent quantitative analyses in complex fermented matrices reveal that 2,3-diethyl-5-methylpyrazine acts as a powerful synergistic enhancer even at sub-threshold concentrations. The addition of sub-threshold levels of 2,3-diethyl-5-methylpyrazine to a dilute alcohol solution significantly reduced the odor detection thresholds of supra-threshold pyrazines (such as 2,6-dimethylpyrazine and 2,3,5-trimethylpyrazine). This perceptive interaction amplifies the overall 'roasted' aroma intensity of the entire formulation without requiring high concentrations of any single component [1].
| Evidence Dimension | Impact on mixture odor threshold |
| Target Compound Data | Sub-threshold addition reduces thresholds of other pyrazines |
| Comparator Or Baseline | Mixtures lacking sub-threshold 2,3-diethyl-5-methylpyrazine (Baseline threshold) |
| Quantified Difference | Significant reduction in the detection threshold of the bulk pyrazine mixture |
| Conditions | Sensory evaluation in dilute alcohol/fermented matrix models |
Enables buyers to use trace amounts of this compound to 'boost' the performance of cheaper bulk pyrazines, optimizing formulation costs.
While frontier research has identified novel pyrazines with even lower thresholds (e.g., 3-ethenyl-2-ethyl-5-methylpyrazine), these compounds lack established safety dossiers. 2,3-Diethyl-5-methylpyrazine is fully evaluated and approved for food use, holding FEMA GRAS status (No. 3336) and a JECFA evaluation (No. 777) concluding 'No safety concern at current levels of intake.' This regulatory maturity makes it immediately deployable in commercial food and beverage manufacturing, unlike experimental ethenyl-derivatives which cannot be legally procured for human consumption [1].
| Evidence Dimension | Regulatory approval status for food use |
| Target Compound Data | FEMA GRAS 3336, JECFA 777 approved |
| Comparator Or Baseline | Novel ultra-low threshold ethenyl-pyrazines (Unapproved/Experimental) |
| Quantified Difference | Immediate commercial viability vs. zero legal food application |
| Conditions | Global food additive regulatory frameworks |
Guarantees that the procured material can be legally incorporated into commercial consumer products immediately, avoiding regulatory bottlenecks.
Directly leveraging its 0.009 ng/L threshold and specific roasted hazelnut profile, this compound is the optimal choice for restoring the volatile aromatic fraction lost during industrial decaffeination or instant-coffee spray-drying processes [1].
Utilizing its synergistic enhancement properties, trace additions of this compound are used in plant-based meat analogs and gravies to boost the overall Maillard-reaction 'roasted' profile of cheaper bulk pyrazines without exceeding flavor dosage limits [2].
Because it perfectly mimics the roasted hazelnut and almond profile while being a fully synthetic, allergen-free molecule, it is critical for procuring safe flavorings for nut-free bakery and confectionery production lines [1].
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